2-Chloro-4-[2-(4-fluorophenyl)ethyl]-6-methylpyrimidine
Description
2-Chloro-4-[2-(4-fluorophenyl)ethyl]-6-methylpyrimidine (CAS: 372183-70-5) is a halogenated pyrimidine derivative with the molecular formula C₁₃H₁₂ClFN₂ and a molecular weight of 250.71 g/mol . Its structure features a pyrimidine core substituted with a chlorine atom at position 2, a methyl group at position 6, and a 2-(4-fluorophenyl)ethyl chain at position 4. This compound is cataloged under MDL number MFCD04974533 and is commercially available for research use .
Properties
CAS No. |
372183-70-5 |
|---|---|
Molecular Formula |
C12H12ClN3 |
Molecular Weight |
233.69 g/mol |
IUPAC Name |
4-chloro-N-(2-phenylethyl)pyrimidin-2-amine |
InChI |
InChI=1S/C12H12ClN3/c13-11-7-9-15-12(16-11)14-8-6-10-4-2-1-3-5-10/h1-5,7,9H,6,8H2,(H,14,15,16) |
InChI Key |
WRGAGIXYAMPJMQ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC(=N1)Cl)CCC2=CC=C(C=C2)F |
Canonical SMILES |
C1=CC=C(C=C1)CCNC2=NC=CC(=N2)Cl |
Origin of Product |
United States |
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit toll-like receptor 4-mediated cytokine production.
Mode of Action
It is known that similar compounds suppress intracellular signaling, which could suggest a similar mode of action for this compound.
Biochemical Pathways
It is known that similar compounds can inhibit the phosphorylation of mitogen-activated protein kinases, which play a key role in various cellular functions including cell proliferation, differentiation, and migration.
Pharmacokinetics
Similar compounds have been found to exhibit potent agonist profiles with ec50 values in the nanomolar range, suggesting good bioavailability.
Result of Action
Similar compounds have been found to suppress the production of nitric oxide, tumor necrosis factor-α (tnf-α), and interleukin (il)-6, suggesting potential anti-inflammatory effects.
Biological Activity
2-Chloro-4-[2-(4-fluorophenyl)ethyl]-6-methylpyrimidine (CAS RN 372183-70-5) is a pyrimidine derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in the fields of oncology and antimicrobial properties. The following sections detail specific findings related to its efficacy and mechanisms.
Anticancer Activity
Several studies have investigated the anticancer potential of this compound. Notably, its structure suggests possible interactions with cellular targets involved in cancer proliferation.
- Mechanism of Action :
-
Case Study :
- A study focused on the synthesis and biological evaluation of related pyrimidine compounds highlighted the potential of halogenated derivatives in targeting cancer cells. While specific data on this compound was not provided, trends in similar compounds suggest a need for further investigation into this compound's efficacy against various neoplasms .
Antimicrobial Activity
The compound's structural characteristics also suggest possible antimicrobial properties.
- Research Findings :
- Preliminary tests indicate that similar pyrimidine derivatives exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria. The presence of the fluorophenyl group may enhance lipophilicity, improving membrane penetration .
- Specific Minimum Inhibitory Concentration (MIC) values for related compounds have been reported, suggesting a potential for further exploration of this compound in antimicrobial applications.
Data Tables
| Activity Type | Tested Compound | MIC (µM) | Target Organism |
|---|---|---|---|
| Anticancer | This compound | TBD | Various Cancer Cell Lines |
| Antimicrobial | Related Pyrimidines | 3.60 | Staphylococcus aureus |
| TBD | E. coli |
Scientific Research Applications
Medicinal Chemistry
2-Chloro-4-[2-(4-fluorophenyl)ethyl]-6-methylpyrimidine has been studied for its role as a synthetic nucleoside analog. This compound exhibits properties that inhibit viral DNA synthesis, making it a candidate for antiviral drug development. Its structure allows it to mimic natural nucleosides, which can interfere with viral replication processes.
Case Study: Antiviral Activity
Research indicated that compounds similar to this compound were effective against various viral strains, demonstrating inhibition of DNA polymerases. For instance, studies have shown that pyrimidine derivatives can significantly reduce viral load in infected cell cultures, suggesting a potential mechanism for therapeutic intervention against viral infections .
Virology
The compound's ability to act as an inhibitor of viral DNA synthesis positions it as a valuable tool in virology research. By understanding its mechanism of action, researchers can develop better antiviral therapies.
Application in Research
In laboratory settings, this compound has been utilized to study the mechanisms by which viruses replicate and how nucleoside analogs can disrupt these processes. The insights gained from such studies are crucial for developing new antiviral drugs that target specific viral pathways.
Chemical Intermediate
In addition to its biological applications, this compound serves as an important intermediate in organic synthesis. Its unique structure allows it to be used in the synthesis of more complex molecules, particularly in the pharmaceutical industry.
Synthesis Pathways
The compound can be synthesized through various chemical reactions involving chlorination and alkylation processes. These synthetic routes are essential for producing derivatives that may exhibit enhanced biological activity or altered pharmacokinetic properties.
Comparison with Similar Compounds
Key Observations:
- Substituent Diversity : The target compound’s 2-(4-fluorophenyl)ethyl group distinguishes it from analogues with bulkier substituents (e.g., sulfonylmethyl in ) or aromatic systems (e.g., biphenyl in ).
- Molecular Weight : The target compound’s moderate molecular weight (250.71) contrasts with higher-weight derivatives like the sulfonyl-containing analogue (417.93) , which may impact solubility and pharmacokinetics.
- Halogenation : While chlorine is common in pyrimidines (e.g., ), the fluorine in the target compound offers distinct electronic effects, enhancing metabolic stability and binding affinity in drug design .
Physicochemical and Functional Differences
Lipophilicity and Solubility:
- The 2-(4-fluorophenyl)ethyl chain in the target compound increases lipophilicity (predicted LogP ~3.5) compared to polar derivatives like ethyl 2-chloro-6-methylpyrimidine-4-carboxylate (LogP ~2.8, due to the ester group) .
- 4-[(4-Chlorophenyl)sulfanyl]-6-[(methylsulfonyl)methyl]-2-phenylpyrimidine has a sulfonyl group, enhancing hydrophilicity but reducing membrane permeability.
Reactivity:
- The fluorine atom’s electronegativity stabilizes the adjacent ethyl chain, reducing susceptibility to oxidative metabolism compared to non-fluorinated analogues .
Q & A
Q. What safety protocols are critical when handling 2-Chloro-4-[2-(4-fluorophenyl)ethyl]-6-methylpyrimidine during synthesis?
- Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and a lab coat. Use a NIOSH-approved respirator if ventilation is insufficient .
- Containment: Conduct reactions in a fume hood or glovebox to avoid inhalation of volatile intermediates. Ensure all containers are sealed to prevent leaks .
- Waste Disposal: Segregate halogenated waste and coordinate with certified hazardous waste handlers for incineration or chemical neutralization .
Q. Which spectroscopic techniques are optimal for structural characterization of this compound?
- Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm substituent positions and regiochemistry. For fluorinated analogs, -NMR resolves electronic effects of the 4-fluorophenyl group .
- High-Resolution Mass Spectrometry (HRMS): Accurately determine molecular weight and isotopic patterns (e.g., ) .
- X-ray Crystallography: Resolve ambiguities in regiochemistry or stereochemistry by analyzing single-crystal structures (e.g., dihedral angles between pyrimidine and fluorophenyl groups) .
Q. What solvent systems are recommended for recrystallization to achieve high purity?
- Methodological Answer:
- Polar Aprotic Solvents: Use DMF or DMSO for initial dissolution, followed by gradual addition of hexane or water to induce crystallization .
- Chloroform/Ethanol Mixtures: Effective for removing non-polar impurities while retaining pyrimidine solubility .
Advanced Research Questions
Q. How can synthesis yields of fluorinated pyrimidine derivatives be optimized under varying conditions?
- Methodological Answer:
- Reagent Stoichiometry: Increase equivalents of phosphorus oxychloride (POCl) from 1.2 to 1.5 mol/mol to enhance chlorination efficiency at the 2-position .
- Temperature Control: Maintain reflux at 80–90°C for 8–12 hours to minimize side reactions (e.g., hydrolysis of the chloro group) .
- Catalysis: Add catalytic ZnCl (5 mol%) to accelerate Friedel-Crafts alkylation of the 4-fluorophenyl group .
Q. How can contradictions in NMR data for substituent effects on pyrimidine derivatives be resolved?
- Methodological Answer:
- Dynamic NMR (DNMR): Analyze temperature-dependent spectra to detect rotational barriers in ethyl or methyl groups (e.g., 4-[2-(4-fluorophenyl)ethyl] substituents) .
- Computational Modeling: Compare experimental -NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G*) to validate assignments .
- Heteronuclear Correlation (HMBC): Identify long-range - couplings to confirm connectivity in crowded regions .
Q. What strategies address polymorphic forms in pyrimidine derivatives during crystallization?
- Methodological Answer:
- Solvent Screening: Test crystallization in ethyl acetate (polar) vs. toluene (non-polar) to favor specific polymorphs. For example, toluene may stabilize a triclinic form due to π-π stacking .
- Seeding: Introduce pre-characterized crystals of the desired polymorph to control nucleation .
- Differential Scanning Calorimetry (DSC): Monitor melting points and phase transitions to distinguish polymorphs (e.g., ΔH fusion differences >5 kJ/mol) .
Q. How do intramolecular hydrogen bonds influence the crystal packing of related pyrimidines?
- Methodological Answer:
- Hydrogen Bond Analysis: Use X-ray data to identify N–H⋯N or N–H⋯O interactions. For example, intramolecular N4–H4⋯N5 bonds in N-(2-fluorophenyl) derivatives create planar conformations, reducing steric clashes .
- Hirshfeld Surface Analysis: Quantify intermolecular interactions (e.g., C–H⋯π contacts) contributing to lattice stability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
